molecular formula C22H27NO5S B10935734 ethyl 2-{[(3,4-dimethoxyphenyl)acetyl]amino}-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate

ethyl 2-{[(3,4-dimethoxyphenyl)acetyl]amino}-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate

Cat. No.: B10935734
M. Wt: 417.5 g/mol
InChI Key: GSJNKEKSBSUFDE-UHFFFAOYSA-N
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Description

ETHYL 2-{[2-(3,4-DIMETHOXYPHENYL)ACETYL]AMINO}-5,6,7,8-TETRAHYDRO-4H-CYCLOHEPTA[B]THIOPHENE-3-CARBOXYLATE is a complex organic compound with a unique structure that includes a cycloheptathiophene ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 2-{[2-(3,4-DIMETHOXYPHENYL)ACETYL]AMINO}-5,6,7,8-TETRAHYDRO-4H-CYCLOHEPTA[B]THIOPHENE-3-CARBOXYLATE typically involves multiple steps. One common method starts with the preparation of the 3,4-dimethoxyphenylacetic acid, which is then converted to its corresponding acyl chloride. This acyl chloride reacts with the amine group of the tetrahydrocycloheptathiophene derivative to form the desired amide bond. The final step involves esterification to introduce the ethyl carboxylate group.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of catalysts to improve reaction efficiency and the implementation of continuous flow processes to scale up production.

Chemical Reactions Analysis

Types of Reactions

ETHYL 2-{[2-(3,4-DIMETHOXYPHENYL)ACETYL]AMINO}-5,6,7,8-TETRAHYDRO-4H-CYCLOHEPTA[B]THIOPHENE-3-CARBOXYLATE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Reagents like halogens or alkylating agents are often employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.

    Biology: It may serve as a probe to study biological processes or as a lead compound in drug discovery.

    Medicine: The compound’s unique structure could make it a candidate for the development of new pharmaceuticals.

    Industry: It may find applications in the development of new materials with specific properties.

Mechanism of Action

The mechanism by which ETHYL 2-{[2-(3,4-DIMETHOXYPHENYL)ACETYL]AMINO}-5,6,7,8-TETRAHYDRO-4H-CYCLOHEPTA[B]THIOPHENE-3-CARBOXYLATE exerts its effects depends on its specific interactions with molecular targets. These interactions could involve binding to enzymes or receptors, leading to modulation of biological pathways. The exact mechanism would require detailed studies, including molecular docking and biochemical assays.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of ETHYL 2-{[2-(3,4-DIMETHOXYPHENYL)ACETYL]AMINO}-5,6,7,8-TETRAHYDRO-4H-CYCLOHEPTA[B]THIOPHENE-3-CARBOXYLATE lies in its cycloheptathiophene ring system, which imparts distinct chemical and biological properties compared to other similar compounds.

Properties

Molecular Formula

C22H27NO5S

Molecular Weight

417.5 g/mol

IUPAC Name

ethyl 2-[[2-(3,4-dimethoxyphenyl)acetyl]amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate

InChI

InChI=1S/C22H27NO5S/c1-4-28-22(25)20-15-8-6-5-7-9-18(15)29-21(20)23-19(24)13-14-10-11-16(26-2)17(12-14)27-3/h10-12H,4-9,13H2,1-3H3,(H,23,24)

InChI Key

GSJNKEKSBSUFDE-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(SC2=C1CCCCC2)NC(=O)CC3=CC(=C(C=C3)OC)OC

Origin of Product

United States

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